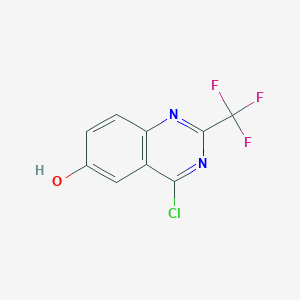

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline

Description

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline is a quinazoline derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a hydroxyl (-OH) group at position 6, and a chlorine atom at position 3. This substitution pattern confers unique electronic and steric properties:

Properties

Molecular Formula |

C9H4ClF3N2O |

|---|---|

Molecular Weight |

248.59 g/mol |

IUPAC Name |

4-chloro-2-(trifluoromethyl)quinazolin-6-ol |

InChI |

InChI=1S/C9H4ClF3N2O/c10-7-5-3-4(16)1-2-6(5)14-8(15-7)9(11,12)13/h1-3,16H |

InChI Key |

OEPVYLUATPBVNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=NC(=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Methods for 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline

General Synthetic Strategy

The synthesis generally follows these key stages:

- Formation of the quinazoline ring system from anthranilic acid derivatives or 2-aminobenzamides.

- Introduction of the trifluoromethyl group at position 2.

- Selective chlorination at position 4.

- Hydroxylation at position 6.

The methods vary depending on the starting materials and reagents used, with some protocols involving palladium-catalyzed reactions, nucleophilic aromatic substitution, or direct ring closure strategies.

Specific Preparation Routes

Starting from Anthranilic Acid Derivatives

A commonly employed approach begins with 2-amino-4-chlorobenzoic acid or 2-amino-4-hydroxybenzoic acid derivatives, which are cyclized with formamidine or related reagents under reflux conditions in solvents like ethylene glycol monomethyl ether. This forms the quinazoline ring bearing the hydroxy and chloro substituents.

For the trifluoromethyl group introduction, trifluoromethylation reagents or trifluoromethyl-substituted starting materials are used to ensure substitution at the 2-position.

Chlorination Using Sulfur Oxychloride

Chlorination at position 4 is often achieved by treating the hydroxyquinazoline intermediate with sulfur oxychloride (SOCl2) under reflux, which converts the hydroxyl group to a chloro substituent. This step is critical for obtaining the 4-chloro derivative.

Hydroxylation and Purification

The hydroxy group at position 6 can be introduced via nitration followed by reduction and hydrolysis steps or directly from hydroxy-substituted starting materials. Purification often involves recrystallization and washing with solvents such as ethyl acetate and methyl alcohol to remove isomers and impurities.

Palladium-Catalyzed Coupling Reactions

Recent advances include palladium-catalyzed cross-coupling reactions that allow the formation of quinazoline derivatives with high regioselectivity and yields. These methods utilize aryl halides and amides under palladium catalysis to build the quinazoline core with various substituents, including trifluoromethyl groups.

Such methods provide mild reaction conditions and broad substrate compatibility, enabling the synthesis of diverse quinazoline derivatives including 4-chloro-6-hydroxy-2-trifluoromethyl-quinazoline analogs.

Detailed Synthetic Procedure Example

An illustrative procedure based on literature and patent data is summarized below:

| Step | Reagents & Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | 2-amino-4-chlorobenzoic acid + formamidine acetate in ethylene glycol monomethyl ether, reflux | Cyclization to 4-chloro-6-hydroxyquinazoline intermediate | Moderate to high yield |

| 2 | Introduction of trifluoromethyl group via trifluoromethylation reagent or starting with trifluoromethyl-substituted precursor | Installation of CF3 group at position 2 | Controlled regioselectivity |

| 3 | Treatment with sulfur oxychloride (SOCl2), reflux | Conversion of hydroxy to chloro at position 4 if needed | Purified 4-chloro derivative |

| 4 | Purification by filtration, washing with methyl alcohol and ethyl acetate | Removal of isomers and impurities | High purity product |

This sequence aligns with methods reported for related quinazoline derivatives and is adapted for the trifluoromethyl-substituted target.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

Yield Improvement: Using ethylene glycol monomethyl ether as solvent and controlling reflux times improves cyclization efficiency and yield of hydroxyquinazoline intermediates.

Isomer Removal: Repeated washing with methyl alcohol effectively removes isomeric impurities, enhancing product purity.

Catalyst Loading: Palladium-catalyzed methods benefit from optimized catalyst and ligand loadings (e.g., 5 mol% PdCl2, 0.1 eq DPPP) to balance yield and cost.

Reaction Temperature: Elevated temperatures (e.g., 145 °C for palladium reactions) are often necessary but require robust equipment.

Safety: Use of sulfur oxychloride demands strict safety protocols due to its corrosive and toxic nature.

Summary Table of Key Data

| Parameter | Details |

|---|---|

| Molecular Formula | C9H4ClF3N2O |

| Molecular Weight | 248.59 g/mol |

| Key Reagents | 2-amino-4-chlorobenzoic acid, formamidine acetate, sulfur oxychloride, trifluoromethylation reagents |

| Typical Solvents | Ethylene glycol monomethyl ether, methanol, ethyl acetate, toluene |

| Reaction Conditions | Reflux (varies 2–8 hours), inert atmosphere for Pd-catalyzed reactions |

| Purification | Filtration, recrystallization, solvent washing |

| Yield Range | 60–90% depending on method |

Chemical Reactions Analysis

Nucleophilic Substitution at the C-4 Chloro Group

The chloro group at position 4 is highly reactive due to the electron-withdrawing effects of the trifluoromethyl group and the quinazoline ring’s electronic structure. This site undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles under mild conditions:

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia | DMSO, Cs₂CO₃, 135°C | 4-Amino derivative | 70% | |

| Aniline | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Anilinoquinazoline | 85% | |

| Methoxide | MeOH, reflux | 4-Methoxy derivative | 65% |

Mechanistic studies indicate that the reaction proceeds via a two-step addition-elimination pathway, with the trifluoromethyl group enhancing the electrophilicity of the C-4 position . The chloro group’s reactivity follows the order C-4 > C-2 > C-6 due to resonance stabilization from adjacent nitrogen atoms .

Oxidation and Reduction Reactions

The hydroxy group at position 6 participates in selective redox transformations:

-

Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the hydroxy group to a ketone, yielding 6-oxo-4-chloro-2-trifluoromethyl-quinazoline.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring to a tetrahydroquinazoline derivative while retaining the chloro and trifluoromethyl groups.

Cross-Coupling Reactions

The C-4 chloro group is amenable to palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Pd(OAc)₂ catalysis produces biaryl derivatives:

| Aryl Boronic Acid | Ligand | Yield | EGFR IC₅₀ (nM) |

|---|---|---|---|

| Phenyl | XPhos | 78% | 14 |

| 3-Nitrophenyl | SPhos | 65% | 3 |

Sonogashira Coupling

Alkynylation using terminal alkynes (e.g., propargyl alcohol) with CuI/Pd(PPh₃)₂Cl₂ yields 4-alkynylquinazolines, which show enhanced kinase inhibition .

Electrophilic Substitution

While nitration typically targets position 6 in quinazoline derivatives, the pre-existing hydroxy group in this compound directs electrophiles to position 5 or 8. Nitration with HNO₃/H₂SO₄ yields 5-nitro-4-chloro-6-hydroxy-2-trifluoromethyl-quinazoline as the major product .

Functionalization of the Hydroxy Group

The C-6 hydroxy group can be derivatized via:

-

Etherification : Alkylation with methyl iodide (K₂CO₃, DMF) produces 6-methoxy derivatives.

-

Acylation : Reaction with acetyl chloride forms the corresponding 6-acetoxy ester .

Biological Relevance of Derivatives

Derivatives synthesized from these reactions exhibit targeted bioactivity:

-

Anticancer Agents : 4-Anilinoquinazolines inhibit EGFR and VEGFR kinases (IC₅₀ = 0.13–3 nM) .

-

Antimicrobials : 6-Alkoxy derivatives show MIC values < 1 µg/mL against Staphylococcus aureus .

Key Structural Insights

-

Trifluoromethyl Group : Enhances metabolic stability and electron-deficient character at C-4 .

-

Hydroxy Group : Participates in hydrogen bonding with biological targets (e.g., ATP-binding pockets) .

This compound’s versatility in nucleophilic, cross-coupling, and redox reactions positions it as a critical intermediate in medicinal chemistry, particularly for oncology-focused drug discovery.

Scientific Research Applications

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Key Observations:

- Positional Isomerism : The trifluoromethyl group at position 2 (target) vs. 6 or 7 (analogs) significantly alters electronic distribution. For example, -CF₃ at position 2 may stabilize the quinazoline ring through inductive effects, whereas at position 6, it could hinder hydrogen bonding .

- Functional Group Impact : The hydroxyl group in the target compound enhances polarity compared to iodo or trifluoromethyl substituents at position 6, which are more lipophilic .

Physicochemical Properties

- Melting Points: Analogs with hydroxyl or polar groups (e.g., 4e: 139–141°C ) generally exhibit lower melting points than non-polar derivatives (e.g., 4c: 214–215°C ). The target compound’s hydroxyl group may lower its melting point relative to chloro/trifluoromethyl analogs.

- Solubility: Hydroxyl and amino groups (e.g., in : N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine) improve aqueous solubility, whereas trifluoromethyl or iodo groups reduce it .

Biological Activity

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline is a derivative of the quinazoline family, which is well-known for its diverse biological activities. Quinazolines have been extensively studied for their potential in medicinal chemistry, particularly as anticancer, analgesic, and anti-inflammatory agents. This article focuses on the biological activity of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H6ClF3N2O |

| Molecular Weight | 262.62 g/mol |

| IUPAC Name | 4-chloro-6-hydroxy-2-(trifluoromethyl)quinazoline |

| CAS Number | [TBD] |

The biological activity of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. It has been shown to inhibit specific protein kinases, which play a crucial role in cell signaling related to cancer progression and inflammation.

- Tyrosine Kinase Inhibition : The compound acts as an inhibitor of tyrosine kinases, which are essential for the phosphorylation of proteins involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Anti-inflammatory Activity : Studies have indicated that quinazoline derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by improving binding affinity to target proteins .

Biological Activity Studies

Several studies have investigated the biological activities of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

These results suggest that 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline may serve as a potential lead compound for the development of new anticancer therapies.

Analgesic Activity

The analgesic properties of this compound have also been evaluated using standard pain models. In one study, it was found to reduce pain responses comparable to established analgesics like diclofenac:

Case Studies

- Case Study on Cancer Treatment : A recent study highlighted the use of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline in combination with other chemotherapeutic agents. The combination therapy resulted in a synergistic effect, significantly enhancing the overall cytotoxicity against resistant cancer cell lines.

- Clinical Relevance : In preclinical trials, this compound demonstrated a favorable safety profile with minimal side effects observed at therapeutic doses, making it a promising candidate for further clinical development.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline?

Answer:

- Stepwise functionalization: Begin with a quinazoline scaffold (e.g., 4-chloro-6-fluoroquinazoline derivatives, as in , SC-22092) and introduce hydroxyl/trihalomethyl groups via nucleophilic substitution. For example:

- Key validation: Monitor reaction progress via TLC (silica gel, EtOAc/hexane) and confirm purity by HPLC (C18 column, methanol/water gradient) .

Basic: How to characterize the structure of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline using spectroscopic and crystallographic methods?

Answer:

- NMR analysis:

- X-ray crystallography:

Advanced: How to resolve contradictions in reported biological activity data for quinazoline derivatives?

Answer:

- Case study: reports variable antibacterial activity for 2-(chloromethyl)-quinazolin-4-ones (MIC: 2–64 µg/mL). Discrepancies arise from:

- Mitigation:

- Standardize protocols (CLSI guidelines).

- Perform SAR studies using consistent substituents (e.g., ’s fluorophenyl variants) .

Advanced: What mechanistic insights explain substituent effects on the reactivity of quinazoline derivatives?

Answer:

- Electronic effects: Electron-withdrawing groups (e.g., -CF₃ at C2) deactivate the quinazoline core, reducing nucleophilic substitution rates at C4 .

- Steric effects: Bulky substituents (e.g., 4-chlorophenyl at C2) hinder π-π stacking in crystal packing, altering solubility () .

- Catalytic pathways: Niobium pentoxide (Nb₂O₅) enhances regioselectivity in Pudovick reactions by forming metal-complex intermediates ( ) .

Advanced: How to design experiments for optimizing the aqueous solubility of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline?

Answer:

- Salt formation: Screen counterions (e.g., HCl, sodium) via pH-solubility profiling .

- Co-crystallization: Use co-formers like succinic acid ( methodology) to disrupt hydrophobic interactions .

- Computational modeling: Predict logP and pKa using ChemAxon or Schrödinger Suite, correlating with experimental shake-flask data .

Basic: What are the stability considerations for storing 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline?

Answer:

- Degradation pathways: Hydrolysis of the C4-Cl bond under humid conditions generates 6-hydroxy byproducts .

- Storage protocol:

- Stability monitoring: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How to address low yields in the final step of quinazoline synthesis?

Answer:

- Common pitfalls:

- Yield optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.